molecular formula C7H2Cl2F3NO2 B1395613 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene CAS No. 1221272-83-8

1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1395613
CAS No.: 1221272-83-8
M. Wt: 259.99 g/mol
InChI Key: MOVCRAVDFSTLPY-UHFFFAOYSA-N
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Description

1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Cl2F3NO2. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one nitro group, and one trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Mechanism of Action

Mode of Action

It’s known that nitrobenzene derivatives can undergo various reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.

Biochemical Pathways

Nitrobenzene derivatives are known to be involved in various biochemical reactions, including those involving aromatic compounds . The downstream effects of these reactions can vary widely, depending on the specific targets and the nature of the interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s storage conditions can also impact its stability and efficacy .

Biochemical Analysis

Biochemical Properties

1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of protein kinase inhibitors, indicating its interaction with protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This interaction can influence various cellular processes, including cell growth, differentiation, and apoptosis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the preparation of protein kinase inhibitors suggests that it can modulate signaling pathways that are crucial for cell survival and proliferation . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The trifluoromethyl group in its structure plays a crucial role in these interactions, as it can form strong bonds with various biomolecules . This binding can result in the inhibition of enzyme activity, altering the biochemical pathways within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response . At high doses, the compound can exhibit toxic or adverse effects, impacting the overall health of the animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and alter metabolite levels within the cell . These changes can influence the overall metabolic state of the cell, leading to alterations in cellular function and health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within the cell . The compound’s distribution is crucial for its efficacy, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity, as it needs to be in the right place within the cell to interact with its target biomolecules effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene typically involves the nitration of 1,3-dichloro-2-(trifluoromethyl)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 1,3-Dichloro-2-(trifluoromethyl)benzene

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Reaction Conditions: The reaction mixture is heated to a temperature range of 50-60°C and stirred for several hours to ensure complete nitration.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The nitration reaction is carefully monitored, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) are used under mild conditions.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.

    Reduction Reactions: The major product is 1,3-dichloro-4-amino-2-(trifluoromethyl)benzene.

    Oxidation Reactions: Products vary depending on the specific oxidizing agent used.

Scientific Research Applications

1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichlorobenzene: Lacks the nitro and trifluoromethyl groups, making it less reactive in certain reactions.

    1,4-Dichloro-2-(trifluoromethyl)benzene: Similar structure but different substitution pattern, leading to different chemical properties.

    4-Chlorobenzotrifluoride: Contains a single chlorine atom and a trifluoromethyl group, used in different applications.

Uniqueness

1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing nitro and trifluoromethyl groups enhances its stability and reactivity in various chemical processes.

Properties

IUPAC Name

1,3-dichloro-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVCRAVDFSTLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301244367
Record name 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221272-83-8
Record name 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221272-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301244367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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